molecular formula C9H10INO2 B8576547 2-(ethylamino)-4-iodobenzoic acid

2-(ethylamino)-4-iodobenzoic acid

Cat. No.: B8576547
M. Wt: 291.09 g/mol
InChI Key: IBVOZGYHZFAVMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(ethylamino)-4-iodobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethylamino group at the second position and an iodine atom at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylamino)-4-iodobenzoic acid can be achieved through several methods. One common approach involves the iodination of 2-ethylaminobenzoic acid. The reaction typically uses iodine and an oxidizing agent such as potassium iodate under acidic conditions to introduce the iodine atom at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(ethylamino)-4-iodobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the iodine atom to a less oxidized state or remove it entirely.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the iodine atom.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Deiodinated products or reduced derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-(ethylamino)-4-iodobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(ethylamino)-4-iodobenzoic acid involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic acid: Similar structure but lacks the ethylamino group.

    2-Iodobenzoic acid: Similar structure but lacks the ethylamino group and has the iodine atom at a different position.

    2-Ethylaminobenzoic acid: Similar structure but lacks the iodine atom.

Uniqueness

2-(ethylamino)-4-iodobenzoic acid is unique due to the presence of both the ethylamino group and the iodine atom on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

IUPAC Name

2-(ethylamino)-4-iodobenzoic acid

InChI

InChI=1S/C9H10INO2/c1-2-11-8-5-6(10)3-4-7(8)9(12)13/h3-5,11H,2H2,1H3,(H,12,13)

InChI Key

IBVOZGYHZFAVMQ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=CC(=C1)I)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.5 g (13.16 mmol) of 2-fluoro-4-iodobenzoic acid were mixed to a 16.11 ml solution of ethylamine (70% in water) in a sealed tube. The reaction vessel was heated and stirred at 125° C. during 24 hours. Nitrogen was bubbled through the reaction mixture to eliminate the excess of ethylamine. The reaction mixture was than poured into an iced water solution and the mixture acidified to pH=3-4 with acetic acid. The resulting white solid was then filtered off, washed with water and dried to give 2.2 g (7.55 mmol).
Quantity
3.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
16.11 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.